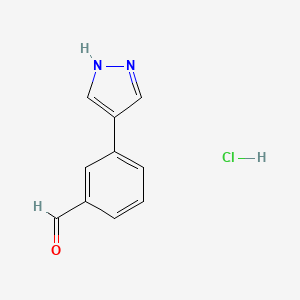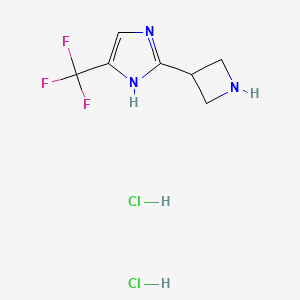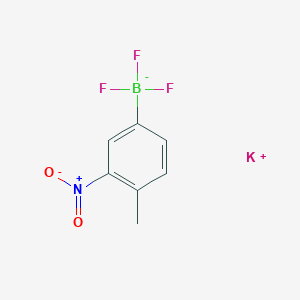
3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride is a chemical compound with the molecular formula C10H9N2OCl. It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyrazole ring at the 4-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride typically involves the reaction of 4-formylbenzoic acid with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final product is obtained by treating the pyrazole derivative with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 3-(1H-pyrazol-4-yl)benzoic acid.
Reduction: 3-(1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
科学的研究の応用
3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The aldehyde group can also react with nucleophiles in biological systems, further contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 4-(1H-pyrazol-3-yl)benzaldehyde hydrochloride
- 3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde hydrochloride
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H9ClN2O |
|---|---|
分子量 |
208.64 g/mol |
IUPAC名 |
3-(1H-pyrazol-4-yl)benzaldehyde;hydrochloride |
InChI |
InChI=1S/C10H8N2O.ClH/c13-7-8-2-1-3-9(4-8)10-5-11-12-6-10;/h1-7H,(H,11,12);1H |
InChIキー |
OUMXHCSIWMDBJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CNN=C2)C=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13463829.png)
![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)







![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)

![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)


